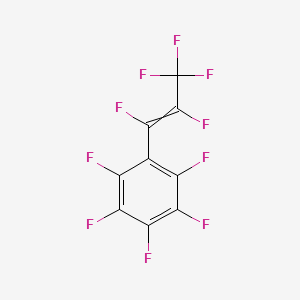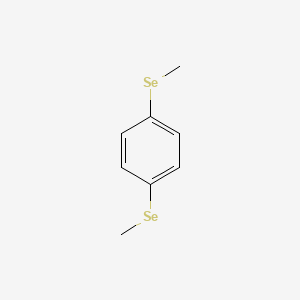
Benzene, 1,4-bis(methylseleno)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,4-bis(methylseleno)-: is an organic compound with the molecular formula C8H10Se2 It is a derivative of benzene where two hydrogen atoms at the para positions are replaced by methylseleno groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,4-bis(methylseleno)- typically involves the reaction of 1,4-dibromobenzene with methylselenol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the bromine atoms are replaced by methylseleno groups. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) to facilitate the substitution .
Industrial Production Methods: While specific industrial production methods for Benzene, 1,4-bis(methylseleno)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions: Benzene, 1,4-bis(methylseleno)- can undergo various chemical reactions, including:
Oxidation: The methylseleno groups can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form the corresponding selenides.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield selenoxides, while substitution reactions can produce various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1,4-bis(methylseleno)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organoselenium compounds.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic applications.
Medicine: Research is ongoing into the potential use of organoselenium compounds in pharmaceuticals, particularly for their antioxidant properties.
Industry: It can be used in the development of materials with unique electronic or optical properties
Mecanismo De Acción
The mechanism of action of Benzene, 1,4-bis(methylseleno)- involves its interaction with various molecular targets and pathways. The methylseleno groups can participate in redox reactions, influencing cellular oxidative stress levels. This can affect various biological pathways, including those related to antioxidant defense and cellular signaling .
Comparación Con Compuestos Similares
Benzene, 1,4-bis(methylthio)-: Similar structure but with sulfur atoms instead of selenium.
Benzene, 1,4-bis(methylseleno)-2,5-bis(trimethylsilylethynyl): A more complex derivative with additional functional groups.
Uniqueness: Benzene, 1,4-bis(methylseleno)- is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties compared to sulfur analogs. Selenium’s role in biological systems, particularly its antioxidant properties, makes this compound of special interest in research and potential therapeutic applications .
Propiedades
Número CAS |
40400-26-8 |
|---|---|
Fórmula molecular |
C8H10Se2 |
Peso molecular |
264.1 g/mol |
Nombre IUPAC |
1,4-bis(methylselanyl)benzene |
InChI |
InChI=1S/C8H10Se2/c1-9-7-3-5-8(10-2)6-4-7/h3-6H,1-2H3 |
Clave InChI |
ZVIHLTKFTJYQBB-UHFFFAOYSA-N |
SMILES canónico |
C[Se]C1=CC=C(C=C1)[Se]C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


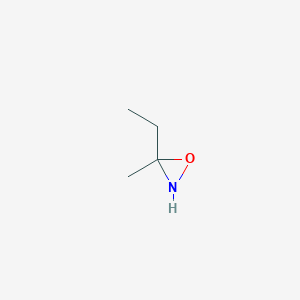

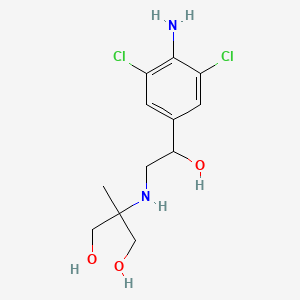
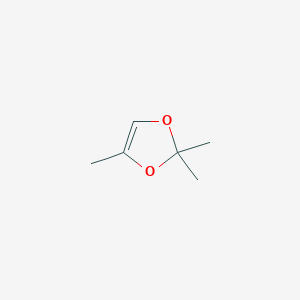


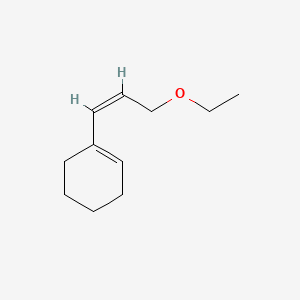
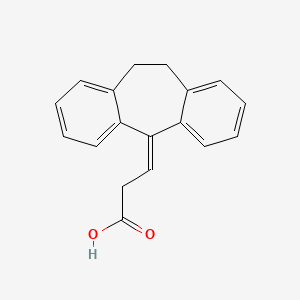
![2-[4-(Propylamino)phenyl]propanoic acid](/img/structure/B14668065.png)
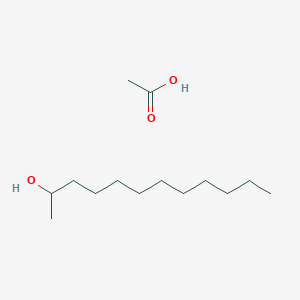

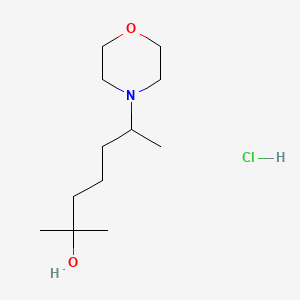
![7-Methyl-4,5-dihydrobenzo[h]indeno[1,7-bc]acridine](/img/structure/B14668082.png)
